molecular formula C16H22N2O3 B1387284 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid CAS No. 1171662-65-9

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid

Cat. No.: B1387284
CAS No.: 1171662-65-9
M. Wt: 290.36 g/mol
InChI Key: HGNUVDXYJCMQPX-UHFFFAOYSA-N
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Description

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid is a synthetic organic compound that features a piperidine ring and an acetylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Phenyl Ring: The phenyl ring with an acetylamino group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and aniline.

    Coupling of the Piperidine and Phenyl Rings: The final step involves coupling the piperidine ring with the phenyl ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetylamino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, various nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid involves its interaction with specific molecular targets in the body. The acetylamino group can form hydrogen bonds with receptors, while the piperidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylbutanoic acid
  • 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpentanoic acid

Uniqueness

3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid is unique due to its specific structure, which allows for distinct interactions with biological targets. The presence of both the piperidine ring and the acetylamino group provides a balance of hydrophobic and hydrogen-bonding interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-acetamidophenyl)-3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(19)17-14-7-5-13(6-8-14)15(11-16(20)21)18-9-3-2-4-10-18/h5-8,15H,2-4,9-11H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNUVDXYJCMQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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